molecular formula C11H9BrN2O4 B1426707 Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate CAS No. 954215-11-3

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate

Cat. No.: B1426707
CAS No.: 954215-11-3
M. Wt: 313.1 g/mol
InChI Key: JAVFIHKQIIFDNL-UHFFFAOYSA-N
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Description

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate (CAS No. 619331-35-0) is a heterocyclic compound featuring a 6-azaindole core substituted with bromo and methoxy groups at the 7- and 4-positions, respectively.

Synthesis: The compound is synthesized via Friedel-Crafts acylation, where 7-bromo-4-methoxy-6-azaindole reacts with methyl oxalyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in a dichloromethane (DCM)-nitromethane (MeNO₂) mixed solvent system (4:1 ratio) under controlled conditions, yielding the product with 99% purity .

Properties

IUPAC Name

methyl 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-17-6-4-14-10(12)8-7(6)5(3-13-8)9(15)11(16)18-2/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFIHKQIIFDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom at the 7th position of the azaindole ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group at the 4th position.

    Esterification: Formation of the methyl ester group at the 2nd position.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate the reactions.
  • Control of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(7-bromo-4-hydroxy-6-azaindol-3-yl)-2-oxoacetate.

    Reduction: Formation of 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-hydroxyacetate.

    Substitution: Formation of 2-(7-substituted-4-methoxy-6-azaindol-3-yl)-2-oxoacetate.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate has been identified as a crucial intermediate in the synthesis of Fostemsavir (also known as BMS-663068), an antiviral drug that targets HIV. Fostemsavir functions by inhibiting the viral entry into host cells, making this compound significant in developing therapies for HIV/AIDS .

Synthesis of Related Compounds
The compound is utilized in synthesizing other derivatives that may exhibit enhanced antiviral activity or reduced side effects compared to existing treatments. Its structural features allow for modifications that can lead to novel compounds with improved pharmacological profiles .

Research and Development

Case Studies and Experimental Findings
Research has indicated that derivatives of this compound can exhibit varied biological activities. For instance, studies have focused on modifying the bromo and methoxy groups to evaluate their effects on biological activity and solubility, which are critical factors in drug design .

Potential Anti-Cancer Applications
Preliminary studies suggest that certain derivatives may possess anti-cancer properties. The azaindole moiety is known for its ability to interact with biological targets involved in cancer progression. Future research could explore these properties further, potentially leading to new cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Catalytic Systems : AlCl₃ in mixed solvents emerges as optimal for high-yield synthesis of brominated azaindoles, outperforming alternative catalysts (e.g., FeCl₃ or BF₃·Et₂O) .
  • Biological Relevance : Bromo and methoxy substituents are common in kinase inhibitors; the oxoacetate group could serve as a warhead for covalent binding.

Biological Activity

Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
CAS Number: 75908-67-7

The structure of this compound features a bromine atom and a methoxy group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.030 mg/mL0.060 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL
Pseudomonas aeruginosa0.020 mg/mL0.040 mg/mL

These results indicate that this compound exhibits significant antibacterial properties, particularly against Enterobacter cloacae, which was the most sensitive strain tested.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. The MTT assay was used to assess its cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Data

Cell Line IC50 (µg/mL)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)20

The results suggest that this compound has a notable inhibitory effect on cancer cell proliferation, with the lowest IC50 observed in A549 cells.

The mechanism underlying the biological activities of this compound may involve the inhibition of key metabolic pathways in bacteria and cancer cells. Preliminary studies suggest that it may interfere with DNA synthesis or protein function, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of azaindole compounds, including this compound, exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin against multidrug-resistant strains .
  • Cytotoxicity Assessment : In a study assessing various azaindole derivatives for anticancer properties, this compound was highlighted as one of the most effective compounds, prompting further exploration into its structure–activity relationships .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxalyl chloride-mediated coupling of a brominated indole precursor with methyl oxoacetate. A representative method involves adding oxalyl chloride dropwise to a brominated indole (e.g., 4-bromoindole) in ether at 0°C, followed by warming to room temperature and stirring for 24 hours. Subsequent treatment with methanol yields the methyl oxoacetate ester. Critical parameters include temperature control (0°C to room temperature) and stoichiometric ratios (e.g., 1:2 molar ratio of indole to oxalyl chloride), which can achieve yields >60% after purification .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodological Answer : Characterization typically involves 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. Key markers include:

  • 1^1H NMR: A singlet for the methyl ester group (~3.96 ppm) and aromatic protons (7.1–8.3 ppm) .
  • IR: Strong carbonyl stretches at ~1730 cm1^{-1} (ester C=O) and ~1655 cm1^{-1} (oxoacetate C=O) .
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at 353.1 m/z for analogous brominated indole derivatives) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The compound serves as a precursor for bioactive alkaloids and receptor ligands. For example, brominated indole-oxoacetate derivatives are intermediates in synthesizing CB2 receptor antagonists or P2X7 receptor modulators, which are studied for neuroinflammatory and pain-related pathways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL can determine bond lengths and angles, clarifying tautomerism (e.g., keto-enol equilibria). For example, SHELXL refinement of analogous α-ketoesters revealed planar oxoacetate moieties, confirming the dominant keto form. Hydrogen-bonding patterns (e.g., O···π-hole interactions) further stabilize the crystal lattice .

Q. What strategies mitigate low yields in scale-up synthesis, and how are competing side reactions minimized?

  • Methodological Answer : Key strategies include:

  • Temperature modulation : Slow addition of reagents at 0°C reduces exothermic side reactions (e.g., over-halogenation).
  • Solvent optimization : Using DCM or ether improves solubility of intermediates, reducing dimerization .
  • Protective groups : tert-Butoxycarbonyl (Boc) groups prevent undesired nucleophilic attacks during coupling steps .

Q. How do electronic effects of the 7-bromo and 4-methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo group at position 7 enhances electrophilic aromatic substitution (EAS) at position 3, while the methoxy group at position 4 donates electron density via resonance, directing reactions to meta/para positions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 3-position due to bromine’s activation effect .

Q. What computational methods predict the compound’s binding affinity to biological targets like kinase enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with ATP-binding pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, correlating with inhibitory activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for analogous compounds?

  • Methodological Answer : Variations may arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. To resolve this:

  • Standardize conditions : Use deuterated solvents consistently.
  • 2D NMR : HSQC and HMBC experiments confirm spin-spin coupling networks .
  • Cross-reference databases : Compare with published spectra of structurally similar brominated indoles .

Q. Why do some synthetic routes report lower yields despite optimized conditions?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) may dominate at scale. Kinetic studies using HPLC-MS can identify intermediates. For example, bromine’s steric bulk in 6-azaindole derivatives may hinder oxalyl chloride access, requiring longer reaction times .

Experimental Design Tables

Parameter Optimal Condition Impact on Yield/Purity
Reaction Temperature0°C → RTPrevents exothermic decomposition
SolventAnhydrous ether or DCMEnhances intermediate solubility
Stoichiometry (Indole:Oxalyl Chloride)1:2Minimizes unreacted starting material
Purification MethodColumn chromatography (hexane:EtOAc)Removes dimeric byproducts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate
Reactant of Route 2
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Methyl 2-(7-bromo-4-methoxy-6-azaindol-3-yl)-2-oxoacetate

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